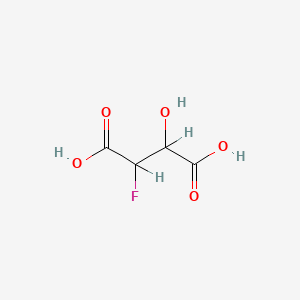

2-Fluoro-3-hydroxybutanedioic acid

Description

Contextual Significance of Fluorine in Organic and Biological Systems

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, yet its atomic size is comparable to that of a hydrogen atom. thieme-connect.com This unique combination allows fluorine to act as a "super-hydrogen," often substituting for hydrogen without significant steric disruption while inducing powerful electronic effects. thieme-connect.comnih.gov In medicinal chemistry, this strategy is widely used to enhance the metabolic stability of drug candidates by strengthening chemical bonds and blocking sites susceptible to metabolic degradation. nih.govnih.gov

Furthermore, the presence of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. nih.gov The introduction of fluorine can also alter the acidity or basicity of nearby functional groups, which can in turn influence how a molecule interacts with its biological target, such as an enzyme or receptor. nih.gov It is estimated that approximately 20-30% of all commercially available pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug design. thieme-connect.com

Table 1: Impact of Fluorine Substitution in Biological Systems

| Property of Fluorine | Consequence for Organic Molecules |

|---|---|

| High Electronegativity | Alters charge distribution, acidity/basicity of nearby groups, and molecular interactions. nih.gov |

| Small Atomic Size | Allows substitution for hydrogen with minimal steric hindrance. thieme-connect.com |

| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidative metabolism. nih.govnih.gov |

| Increased Lipophilicity | Can enhance penetration of cell membranes and improve bioavailability. nih.gov |

The Role of Dicarboxylic Acids and Malic Acid Analogues in Biochemical Pathways

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and play crucial roles in metabolism. uni.lu Malic acid, a four-carbon dicarboxylic acid, is a central intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy generation in most organisms. unacademy.comsigmaaldrich.comdoi.org Beyond the TCA cycle, dicarboxylic acids are involved in alternative metabolic routes. For instance, the ω-oxidation of fatty acids produces dicarboxylic acids, which are then metabolized through peroxisomal β-oxidation. This pathway can serve as an auxiliary mechanism when mitochondrial fatty acid oxidation is overloaded or impaired.

The study of analogues of metabolic intermediates like malic acid is a powerful tool for probing the mechanisms of enzymes and metabolic pathways. By modifying the structure of the natural substrate—for example, by introducing a fluorine atom—researchers can investigate enzyme-substrate specificity, reaction mechanisms, and the consequences of inhibiting a specific metabolic step. Engineered microorganisms are also being developed for the large-scale production of malic acid through fermentation, highlighting its importance as a bio-based platform chemical. unacademy.comdoi.org The synthesis of malic acid in these systems can occur through several metabolic routes, including the reductive TCA pathway and the glyoxylate (B1226380) cycle. unacademy.com

Table 2: Key Metabolic Pathways Involving Dicarboxylic Acids

| Pathway | Description | Key Dicarboxylic Acid Intermediates |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Central metabolic hub for cellular respiration and energy production. unacademy.comdoi.org | Succinate, Fumarate (B1241708), Malate (B86768), Oxaloacetate |

| ω-Oxidation of Fatty Acids | An alternative fatty acid metabolism pathway that forms dicarboxylic acids. | Long-chain dicarboxylic acids |

| Peroxisomal β-Oxidation | Pathway for the breakdown of dicarboxylic acids and very long-chain fatty acids. | Chain-shortened dicarboxylic acids |

| Glyoxylate Cycle | An anabolic pathway, occurring in some microorganisms, that bypasses CO2-producing steps of the TCA cycle to produce four-carbon dicarboxylic acids. | Succinate, Malate |

Overview of Halogenated Metabolites and Their Research Relevance

Halogenated natural products are a diverse class of secondary metabolites produced by a wide range of organisms, particularly those from marine environments. Over 60% of known halogenated compounds are sourced from marine life such as algae, sponges, and fungi. The incorporation of a halogen atom (fluorine, chlorine, bromine, or iodine) often enhances the pharmacological activity of a compound. Consequently, these metabolites frequently exhibit potent antibacterial, antitumor, and anti-inflammatory properties, making them a rich source for drug discovery.

The biosynthesis of these compounds involves specialized enzymes that selectively incorporate halogen atoms into organic molecules. While naturally occurring organofluorines are exceptionally rare, the study of other halogenated metabolites provides a strong rationale for the synthesis and investigation of novel fluorinated compounds. nih.gov The presence of halogen salts in the environment can influence the type of halogenated metabolites produced by microorganisms. The unique biological activities of natural halogenated compounds continue to drive research into their ecological roles and potential therapeutic applications.

Current Research Landscape and Emerging Directions for 2-Fluoro-3-hydroxybutanedioic Acid

Currently, there is a notable absence of published academic research focused specifically on the synthesis, properties, or biological activity of this compound. The compound is listed in chemical databases, which provide predicted properties and a chemical structure, but experimental studies are not readily found.

However, the research landscape for structurally related fluorinated metabolites provides a clear blueprint for potential future investigations. Studies on the synthesis of compounds like 2-fluoro-3-hydroxypropionic acid and 4-fluoro-3-hydroxybutyric acid demonstrate established chemical and biocatalytic methods for producing fluorinated metabolic building blocks. thieme-connect.com For example, 2-fluoro-3-hydroxypropionic acid has been synthesized using engineered E. coli, showcasing a biocatalytic route to fluorinated compounds.

Emerging research directions for this compound would likely involve:

Chemical and Biocatalytic Synthesis: Developing novel and efficient methods for its synthesis, potentially leveraging fluorinating enzymes or stereoselective chemical reactions.

Enzyme Inhibition Studies: Using the compound as a mechanistic probe to study the enzymes of the TCA cycle, such as malate dehydrogenase, to understand their structure and function.

Metabolic Pathway Analysis: Introducing it to biological systems to trace its metabolic fate and understand how fluorination impacts transport and processing through biochemical pathways.

Development of PET Tracers: If radiolabeled with fluorine-18 (B77423), it could potentially be developed as a positron emission tomography (PET) imaging agent to study metabolic activity in vivo, similar to other fluorinated metabolic tracers. thieme-connect.com

Given its structure as a direct analogue of a key metabolite, this compound represents a promising, albeit currently unexplored, tool for advancing biochemical and biomedical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQIMHGSNFURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-65-4 | |

| Record name | 2-fluoro-3-hydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 3 Hydroxybutanedioic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a foundational toolkit for the introduction of fluorine into organic scaffolds. These methods are broadly categorized by their approach to forming the carbon-fluorine (C-F) bond, a bond notable for its exceptional strength. mdpi.com

Regioselective and Stereoselective Fluorination Strategies

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the fluorine atom is a critical challenge in organofluorine synthesis. Directed fluorination is a powerful strategy where existing functional groups in a molecule are used to guide the fluorinating reagent to a specific site. For instance, in the gold(I)-catalyzed hydrofluorination of alkynes, a nearby carbonyl group can act as a directing group, leading to predictable and selective formation of Z-vinyl fluorides. nih.gov The choice of directing group and its distance from the reaction site significantly influences the regioselectivity of the fluorination. nih.gov

Another key strategy involves the ring-opening of strained heterocyclic precursors like epoxides and aziridines. The synthesis of 4-fluoro-3-hydroxybutyric acid, an analogue of the target compound, has been achieved by opening an epoxy ester precursor with a nucleophilic fluoride (B91410) source. thieme-connect.com This reaction typically proceeds with high regioselectivity. Similarly, the hydrofluorination of aziridines using reagents like N,N'-dimethylpropyleneurea-hydrogen fluoride (DMPU-HF) can produce β-fluoroamines with excellent regio- and stereocontrol. nih.govresearchgate.net The stereochemical outcome of these ring-opening reactions, whether proceeding with inversion or retention of configuration, often depends on the substitution pattern of the precursor and the specific reaction conditions, which can favor SN1 or SN2-type mechanisms. nih.govresearchgate.net

Table 1: Examples of Regio- and Stereoselective Fluorination Strategies This table is interactive. You can sort and filter the data.

| Strategy | Precursor Type | Key Feature | Typical Outcome | Reference |

|---|---|---|---|---|

| Directed Hydrofluorination | Functionalized Alkynes | Carbonyl directing group | Z-vinyl fluoride, high regioselectivity | nih.gov |

| Epoxide Ring-Opening | Epoxy Esters | Strained three-membered ring | Vicinal fluoro-alcohol | thieme-connect.com |

| Aziridine Ring-Opening | Activated Aziridines | Strained three-membered ring | Vicinal β-fluoroamine, high regio- and stereoselectivity | nih.govresearchgate.net |

| Deoxyfluorination | Allylic Alcohols | Hydroxyl group activation | Inversion of stereochemistry at the reaction center | rsc.orgtcichemicals.com |

Electrophilic and Nucleophilic Fluorination Techniques

The formation of the C-F bond can be accomplished through two primary mechanistic pathways: electrophilic and nucleophilic fluorination. alfa-chemistry.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (like an enolate or an organometallic species) with an electrophilic fluorine source ("F+"). wikipedia.org These reagents contain a fluorine atom attached to a highly electron-withdrawing group, rendering the fluorine electron-deficient. wikipedia.orgnih.gov Reagents containing a nitrogen-fluorine (N-F) bond are the most common and include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. alfa-chemistry.comwikipedia.org The synthesis of 2-fluoroacetoacetic acid, a related β-keto acid, utilizes electrophilic fluorination on an acid-labile β-keto ester precursor. thieme-connect.com

Nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group in an SN2 reaction or to add across a double bond. tcichemicals.comalfa-chemistry.com This is a widely used method for preparing alkyl fluorides. rsc.org Common nucleophilic reagents include inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine-HF complexes like triethylamine (B128534) trihydrofluoride. rsc.orgalfa-chemistry.com Deoxyfluorination agents such as (diethylamino)sulfur trifluoride (DAST) are also prevalent; they activate a hydroxyl group, which is then displaced by a fluoride ion, typically resulting in an inversion of stereochemistry. rsc.orgtcichemicals.com

Table 2: Comparison of Common Fluorination Reagents This table is interactive. You can sort and filter the data.

| Technique | Reagent Class | Example Reagent(s) | Typical Substrate | Reference |

|---|---|---|---|---|

| Electrophilic | N-F Reagents | Selectfluor®, NFSI | Enolates, Silyl Enol Ethers, Aromatic Rings | alfa-chemistry.comwikipedia.org |

| Nucleophilic | Inorganic Fluorides | KF, CsF | Alkyl Halides/Sulfonates | alfa-chemistry.com |

| Nucleophilic | Amine-HF Complexes | Triethylamine trihydrofluoride | Epoxides, Alkenes | thieme-connect.comrsc.org |

| Nucleophilic | Deoxyfluorination | DAST, Deoxo-Fluor® | Alcohols, Aldehydes, Ketones | tcichemicals.com |

Utilization of Precursor Molecules in Fluorinated Organic Acid Synthesis

The synthesis of complex fluorinated molecules often begins with carefully chosen precursor compounds that already contain a significant portion of the final carbon skeleton. This approach streamlines the synthetic route by introducing the fluorine atom at a later stage onto a more complex scaffold. A clear example is the synthesis of 4-fluoro-3-hydroxybutyric acid, which starts from epoxy ester precursors. thieme-connect.com In this method, the C4-C3-O backbone is pre-formed, and the fluorination is achieved via a regioselective ring-opening of the epoxide.

Another strategy involves the use of "fluorinated building blocks," which are smaller, commercially available molecules that already contain one or more fluorine atoms. tcichemicals.com These building blocks can then be incorporated into larger molecules using standard organic reactions, providing a reliable way to introduce fluorine without handling potentially hazardous fluorinating agents directly. Historically, compounds like perfluorooctane (B1214571) sulfonyl fluoride (POSF) have served as starting materials for a range of perfluorinated acids and their precursors. acs.org

Biocatalytic and Chemoenzymatic Synthesis Methods

As an alternative to traditional chemical synthesis, biocatalytic and chemoenzymatic methods leverage the high selectivity and efficiency of enzymes and engineered microorganisms to produce fluorinated compounds under milder, more environmentally benign conditions. nih.govacs.orgrsc.org

Engineered Microbial Systems for Directed Fluorinated Metabolite Production (e.g., E. coli systems with specific enzyme overexpression)

Genetic engineering has enabled the creation of microbial "cell factories" capable of producing non-natural fluorinated compounds. Escherichia coli is a common host for such engineering due to its well-understood genetics and rapid growth. frontiersin.orgnih.gov Researchers have successfully engineered E. coli to produce 2-fluoro-3-hydroxypropionic acid, a close analogue of the target compound. frontiersin.orgnih.gov This was achieved by co-expressing a set of genes encoding enzymes that form a synthetic metabolic pathway: a methylmalonyl-CoA synthase (MatBrp), a methylmalonyl-CoA reductase (MCR), and a malonate transmembrane protein (MadLM). frontiersin.orgnih.gov When fed 2-fluoro malonic acid (2-FMA) as a substrate, the engineered strain produced 2-fluoro-3-hydroxypropionic acid, reaching a titer of 50.0 mg/L after 24 hours of whole-cell transformation. frontiersin.orgnih.gov

Successful in vivo fluorination in E. coli often requires additional genetic modifications to overcome the cell's natural defenses and metabolic bottlenecks. This can include deleting the endogenous fluoride efflux channel (encoded by the crcB gene) to increase intracellular fluoride concentration and introducing a transporter protein to ensure the uptake of necessary substrates like S-adenosyl-L-methionine (SAM). nih.govresearchgate.netresearchgate.net

Table 3: Engineered E. coli for Fluorinated Acid Production This table is interactive. You can sort and filter the data.

| Product | Host Strain | Key Overexpressed Enzymes | Substrate | Product Titer | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-3-hydroxypropionic acid | E. coli | MatBrp, MCR, MadLM | 2-Fluoro malonic acid | 50.0 mg/L | frontiersin.orgnih.gov |

| 5'-Fluorodeoxyadenosine (5'-FDA) | E. coli | Fluorinase, SAM Transporter | Fluoride, Glucose | Not specified | nih.govresearchgate.net |

Enzymatic C-F Bond Formation (e.g., Fluorinase-catalyzed reactions)

Nature has evolved very few biochemical processes for C-F bond formation. The discovery of the fluorinase enzyme in the soil bacterium Streptomyces cattleya was a landmark event, as it is the only enzyme known to naturally catalyze this reaction. wikipedia.org The fluorinase catalyzes an SN2-type nucleophilic substitution, reacting S-adenosyl-L-methionine (SAM) with a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. wikipedia.orgnih.gov

The fluorinase lowers the activation energy for C-F bond formation by approximately 39-49 kJ/mol compared to the uncatalyzed reaction in solution, primarily by precisely positioning the substrates within its active site. nih.gov This unique catalytic ability has been harnessed for various applications, including the synthesis of [¹⁸F]-labeled compounds for use in Positron Emission Tomography (PET) imaging. nih.govrsc.orgrsc.org By providing a biocatalyst for the direct incorporation of fluoride, the fluorinase opens up chemoenzymatic routes to a variety of fluorometabolites, starting from the 5'-FDA product. nih.gov

Comparative Analysis of Environmental and Efficiency Benefits of Biocatalytic Routes

While specific biocatalytic routes for the direct production of 2-fluoro-3-hydroxybutanedioic acid are not yet extensively documented in publicly available research, the well-established biocatalytic production of its parent compound, L-malic acid, provides a strong basis for a comparative analysis. mdpi.comfrontiersin.org Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, generally offers significant advantages over traditional chemical synthesis in terms of environmental impact and efficiency. appliedcatalysts.commdpi.com

Biocatalytic processes typically occur under mild conditions, such as ambient temperatures and pressures, and in aqueous solutions, which drastically reduces energy consumption and the need for harsh, often toxic, organic solvents. appliedcatalysts.comresearchgate.net This approach minimizes the generation of hazardous waste and by-products, contributing to a greener and safer manufacturing process. appliedcatalysts.com The high specificity and selectivity of enzymes ensure the production of the desired stereoisomer with high purity, which is particularly crucial for pharmaceutical applications. appliedcatalysts.com This specificity often eliminates the need for complex protection and deprotection steps common in chemical synthesis, leading to shorter synthetic routes and higher atom economy.

In the context of producing this compound, a hypothetical biocatalytic route could involve the enzymatic hydration of fluorinated fumaric acid or the enzymatic hydroxylation of a fluorinated succinic acid derivative. The benefits of such a route, when compared to traditional chemical synthesis which might involve hazardous fluorinating agents and heavy metal catalysts, are clear.

To illustrate these benefits, the following table compares the general characteristics of biocatalytic routes with traditional chemical synthesis for a compound like this compound, based on established principles of green chemistry and biocatalysis.

Table 1: Comparative Analysis of Synthetic Routes

| Feature | Biocatalytic Route (Hypothetical) | Traditional Chemical Synthesis |

|---|---|---|

| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) researchgate.net | Harsh (high temperatures and pressures, extreme pH) mdpi.com |

| Solvents | Primarily water researchgate.net | Often toxic organic solvents |

| Catalyst | Enzymes (biodegradable, from renewable sources) appliedcatalysts.com | Often heavy metals or hazardous reagents |

| Selectivity | High (stereo-, regio-, and chemo-selective) appliedcatalysts.com | Often low, leading to by-products and purification challenges |

| Energy Consumption | Low appliedcatalysts.com | High mdpi.com |

| Waste Generation | Minimal, biodegradable waste appliedcatalysts.com | Significant, often hazardous waste |

| Safety | Generally safer processes appliedcatalysts.com | Higher risks associated with hazardous materials and conditions |

| Atom Economy | High, due to fewer side reactions and steps | Often lower, due to the need for protecting groups |

The efficiency of a biocatalytic process is also a key advantage. While the initial development and optimization of a biocatalytic route can be time-consuming, the resulting process can be highly efficient. For instance, in the production of L-malic acid, high titers and conversion rates have been achieved through fermentation and enzymatic conversion. mdpi.comfrontiersin.orgresearchgate.net Similar efficiencies could potentially be realized for its fluorinated analogue through metabolic engineering and enzyme evolution.

Development of Novel Synthetic Protocols

The development of novel synthetic protocols for this compound is an active area of research, driven by the need for efficient and selective methods to introduce fluorine into complex organic molecules. Current strategies can be broadly categorized into chemical and biocatalytic approaches.

Novel chemical synthetic strategies may involve the use of modern fluorinating reagents that are safer and more selective than traditional ones. Electrophilic fluorination of a suitable β-keto ester precursor, followed by reduction and hydrolysis, represents a potential route. researchgate.net Another approach could be the ring-opening of an epoxy-succinic acid derivative using a fluoride source.

From a biocatalytic perspective, several innovative strategies are being explored for the synthesis of fluorinated organic compounds, which could be adapted for this compound. nih.govnih.govnih.gov One promising approach is the use of engineered enzymes with tailored substrate specificities. For example, enzymes from the aldolase (B8822740) family could potentially be engineered to catalyze the condensation of a fluorinated two-carbon donor with a two-carbon acceptor.

Furthermore, the concept of whole-cell biocatalysis, where a microorganism is engineered with a complete metabolic pathway to produce the target compound from a simple carbon source, is gaining traction. A study on the synthesis of 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid using an engineered E. coli strain highlights the potential of this strategy. frontiersin.orgnih.gov A similar pathway could be envisioned for this compound, starting from a fluorinated precursor and utilizing engineered enzymes for the subsequent conversion steps.

Another frontier in novel synthetic protocols is the use of fluorinases, enzymes capable of catalyzing the formation of a carbon-fluorine bond. nih.gov While the substrate scope of naturally occurring fluorinases is limited, protein engineering efforts are underway to expand their catalytic repertoire to include a wider range of molecules.

The development of these novel protocols will be crucial for unlocking the full potential of this compound in various applications and for establishing more sustainable and efficient manufacturing processes.

Stereochemical Considerations in 2 Fluoro 3 Hydroxybutanedioic Acid Research

Elucidation of Chiral Centers and Isomerism in 2-Fluoro-3-hydroxybutanedioic Acid

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. Specifically, these are the C2 and C3 positions of the butanedioic acid chain.

C2: This carbon is attached to a hydrogen atom (H), a fluorine atom (F), a carboxyl group (-COOH), and the C3 carbon group [-CH(OH)COOH].

C3: This carbon is attached to a hydrogen atom (H), a hydroxyl group (-OH), a carboxyl group (-COOH), and the C2 carbon group [-CH(F)COOH].

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two chiral centers can have a maximum of 2² = 4 distinct stereoisomers. libretexts.orgbridgew.edu Because the substituents on C2 and C3 are not identical, no meso compound (an achiral compound with chiral centers and an internal plane of symmetry) is possible for this molecule. quora.com

The four stereoisomers of this compound consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. msu.edu

The stereochemical relationships are detailed in the table below.

Table 1: Stereoisomers of this compound

| Cahn-Ingold-Prelog Configuration | Stereochemical Relationship |

|---|---|

| (2R, 3R) | Enantiomer of (2S, 3S) |

| Diastereomer of (2R, 3S) and (2S, 3R) | |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| Diastereomer of (2R, 3S) and (2S, 3R) | |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| Diastereomer of (2R, 3R) and (2S, 3S) | |

| (2S, 3R) | Enantiomer of (2R, 3S) |

Strategies for Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of a single, specific stereoisomer of this compound requires carefully designed strategies, which fall into two main categories: stereoselective synthesis and enantiomeric resolution.

Stereoselective Synthesis aims to create a particular stereoisomer directly. This often involves using chiral starting materials, reagents, or catalysts to influence the three-dimensional outcome of a chemical reaction. semanticscholar.org For a molecule like this compound, this could involve:

Stereoselective Fluorination: Employing chiral electrophilic fluorinating agents to introduce the fluorine atom at C2 with a specific stereochemistry. researchgate.net

Stereoselective Hydroxylation: Using methods like Sharpless asymmetric dihydroxylation on a fluorinated precursor to install the hydroxyl group at C3 in a controlled manner. nih.gov

Starting from a Chiral Pool: Utilizing a readily available, enantiomerically pure starting material, such as a specific isomer of tartaric acid, and chemically modifying it to introduce the fluorine atom.

Enantiomeric Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. libretexts.org Since enantiomers have identical physical properties, this separation is achieved by temporarily converting them into diastereomers, which have different physical properties. libretexts.org

Table 2: Common Strategies for Synthesis and Resolution

| Strategy | Description | Example Method |

|---|---|---|

| Stereoselective Synthesis | Direct formation of a specific stereoisomer. | Use of a chiral catalyst to guide the addition of a fluorine atom to a double bond. |

| Enantiomeric Resolution | Separation of a racemic mixture. | Chemical Resolution: Reacting the racemic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. These salts are then separated by fractional crystallization, followed by acidification to recover the pure acid enantiomers. libretexts.org |

Conformational Analysis and Energetic Preferences of Fluorinated Butanedioic Acids

The three-dimensional shape, or conformation, of this compound is critical to its function and is heavily influenced by the fluorine substituent. The molecule can rotate around the central C2-C3 single bond, leading to various spatial arrangements of its substituent groups, known as conformers. youtube.com

The energetic preferences of these conformers are dictated by a balance of steric and stereoelectronic effects.

Steric Hindrance: Repulsive interactions that occur when bulky groups (like the two carboxyl groups) are forced into close proximity. Conformations that minimize this repulsion are lower in energy. The anti-conformation, where the largest groups are 180° apart, is often sterically favored.

Stereoelectronic Effects: Electronic interactions that depend on the specific spatial arrangement of orbitals. A key stereoelectronic interaction in fluorinated molecules is the gauche effect . This effect often leads to a counterintuitive preference for a gauche conformation (60° dihedral angle) between the fluorine atom and an adjacent electronegative atom or electron-donating group. nih.gov In this compound, a gauche interaction between the C-F bond and the C-O bond of the hydroxyl group can stabilize certain conformations.

Computational studies and NMR spectroscopy on similar fluorinated molecules have shown that fluorination significantly impacts conformational equilibria. researchgate.netnih.gov For this compound, the interplay between minimizing the steric clash of the two carboxyl groups and accommodating the stereoelectronic preferences of the C-F bond results in a complex potential energy surface. The polarity of the solvent can also influence these preferences, as polar solvents may stabilize conformers with larger dipole moments. nih.gov

Table 3: Factors Influencing Conformation of this compound

| Effect | Description | Preferred Conformation |

|---|---|---|

| Steric Hindrance | Repulsion between bulky -COOH groups. | Anti-periplanar arrangement of the two -COOH groups. |

| Gauche Effect | Stabilizing interaction between the C-F bond and the C-OH bond. | Gauche arrangement of the F and OH groups. |

| Intramolecular H-Bonding | Potential hydrogen bonding between the -OH group and a -COOH group. | Conformations that bring these groups into proximity. |

Influence of Stereochemistry on Molecular Recognition and Biological Interactions

The precise three-dimensional arrangement of atoms in a molecule is paramount for its interaction with biological systems, as enzymes and receptors are themselves chiral entities. The different stereoisomers of this compound, with their unique spatial arrangements of fluoro, hydroxyl, and carboxyl groups, will exhibit distinct biological activities.

Research on analogous fluorinated substrates has demonstrated that the introduction of fluorine can dramatically alter molecular recognition by an enzyme. nih.gov In one study, the fluorination of a substrate for a lipase (B570770) enzyme did not inhibit recognition but completely inverted the enzyme's stereoselectivity. This was attributed to the fluorine gauche effect, which altered the substrate's preferred conformation. This conformational change caused the fluorinated molecule to bind within the enzyme's active site in an orientation opposite to that of its non-fluorinated counterpart, leading to the opposite enantiomer of the product being formed. nih.gov

This principle highlights how the stereochemistry of this compound would be critical for its biological role:

Enzyme Inhibition/Substrate Activity: One stereoisomer may act as a potent inhibitor of an enzyme (e.g., an enzyme in the citric acid cycle), while its enantiomer may be inactive or act as a substrate.

Receptor Binding: The specific geometry of each isomer will determine its fit within a receptor's binding pocket, governing its ability to elicit a biological response. The arrangement of hydrogen bond donors (-OH, -COOH) and acceptors (F, O) is crucial for forming the stable interactions required for binding. researchgate.net

Metabolic Stability: Fluorination is known to enhance the metabolic stability of drug candidates. nih.gov The stereochemical configuration can influence how the molecule is presented to metabolic enzymes, affecting its rate of degradation and, consequently, its duration of action.

In essence, the stereochemistry of this compound is not a subtle detail but a fundamental determinant of its synthesis, conformational behavior, and ultimate biological function.

Role in Biological Systems and Metabolic Pathways

Investigation of Incorporation into Metabolic Cycles (e.g., Citric Acid Cycle Perturbations)

There is currently no direct evidence in the scientific literature detailing the incorporation of 2-Fluoro-3-hydroxybutanedioic acid into the citric acid cycle (TCA cycle). The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgkhanacademy.org The cycle begins with the condensation of acetyl-CoA with oxaloacetate to form citrate (B86180) and involves a series of enzymatic transformations. wikipedia.orgnih.gov

However, the well-documented effects of other fluorinated analogs on the TCA cycle can provide insights into the potential perturbations that might be caused by this compound. A classic example is fluoroacetate, which is metabolized to (-)-erythro-2-fluorocitrate. nih.gov This fluorinated citrate analog is a potent inhibitor of aconitase, a key enzyme in the TCA cycle that catalyzes the isomerization of citrate to isocitrate. nih.gov The inhibition of aconitase leads to a disruption of the TCA cycle, causing an accumulation of citrate and a blockage of cellular respiration.

Given that this compound is an analog of malic acid, a key intermediate in the TCA cycle, it is plausible that it could interact with enzymes that recognize malate (B86768), such as malate dehydrogenase. The fluorine atom's high electronegativity could significantly alter the electronic properties of the molecule, potentially leading to inhibitory effects on such enzymes. However, without experimental data, the specific nature and extent of any such perturbation remain speculative.

Understanding the Biosynthesis of Organic Fluorine Compounds in Nature and Engineered Systems

The natural occurrence of organofluorine compounds is rare. nih.gov However, the enzymatic synthesis of fluorinated compounds has been an area of active research, driven by their potential applications in medicine and materials science. nih.govresearchgate.net Various enzymatic methods have been developed for the selective incorporation of fluorine into organic molecules. nih.govthe-innovation.org These methods often utilize enzymes such as fluorinases, aldolases, and cytochrome P450 enzymes. nih.gov

Fluorinases are unique enzymes capable of catalyzing the formation of a carbon-fluorine bond, a challenging reaction under mild conditions. nih.gov Other enzymatic strategies involve the use of fluorinated building blocks that can be incorporated into larger molecules by various enzymes. For instance, fluoroacetyl-CoA can be used to introduce a fluorinated motif into natural products. the-innovation.org

The specific biosynthetic pathway for this compound has not been described in the available literature. It is conceivable that it could be synthesized through the enzymatic fluorination of a precursor molecule or through the action of enzymes on a fluorinated substrate. For example, a fluorinated analog of a TCA cycle intermediate could potentially be converted into this compound by the action of metabolic enzymes. However, this remains a hypothesis pending experimental verification. The enzymatic synthesis of L-malic acid from fumaric acid using immobilized Escherichia coli cells has been demonstrated, suggesting that similar biocatalytic approaches could potentially be adapted for the synthesis of its fluorinated analogs. nih.gov

Mechanisms of Metabolic Pathway Modulation by Fluorine Substitution

The substitution of a hydrogen atom with a fluorine atom can significantly modulate the properties of a molecule and its interaction with biological systems. nih.gov Fluorine is the most electronegative element, and its presence can alter the acidity, basicity, and conformational preferences of a molecule. nih.gov These changes can, in turn, affect the molecule's ability to bind to enzymes and other proteins.

One of the key mechanisms by which fluorinated compounds modulate metabolic pathways is through enzyme inhibition. The fluorine atom can act as a "mimic" of a hydroxyl group or a hydrogen atom, allowing the fluorinated molecule to bind to the active site of an enzyme. However, the strong carbon-fluorine bond and the high electronegativity of fluorine can prevent the catalytic reaction from proceeding, leading to inhibition. nih.gov As mentioned earlier, fluorocitrate's inhibition of aconitase is a prime example of this mechanism. nih.gov

Furthermore, the introduction of fluorine can enhance the metabolic stability of a compound. the-innovation.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov This increased stability can lead to a longer biological half-life of the fluorinated compound, potentially prolonging its metabolic effects.

The metabolism of fluorinated compounds can also sometimes lead to the release of fluoride (B91410) ions or the formation of toxic metabolites. nih.govnih.gov For example, the metabolism of some fluorinated drugs can produce fluoroacetate, which, as discussed, is a potent metabolic poison. nih.gov

Comparative Studies of Metabolic Flux with Non-Fluorinated Analogues (e.g., Malic Acid)

Direct comparative studies of the metabolic flux of this compound and its non-fluorinated analogue, malic acid, are not available in the current scientific literature. Malic acid is a central metabolite in cellular respiration, playing a crucial role in the TCA cycle. wikipedia.org It is formed by the hydration of fumarate (B1241708) and is subsequently oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH. nih.gov The regulation of malic acid content has been shown to be important in various biological contexts, such as in determining the flavor of apple fruit. nih.gov

The introduction of a fluorine atom to the malic acid structure to form this compound would likely have a significant impact on its interaction with malate dehydrogenase and other enzymes. The high electronegativity of the fluorine atom could alter the binding affinity of the molecule to the enzyme's active site. It is plausible that this compound could act as a competitive inhibitor of malate dehydrogenase, competing with malic acid for binding to the active site. However, without experimental kinetic data, the precise nature of this interaction remains unknown.

The scientific understanding of the specific biological roles and metabolic fate of this compound is currently very limited. Based on the knowledge of related fluorinated compounds and general metabolic principles, it is hypothesized that this compound could potentially perturb the citric acid cycle, likely by interacting with enzymes that process its non-fluorinated analog, malic acid. The introduction of fluorine is known to modulate metabolic pathways through mechanisms such as enzyme inhibition and increased metabolic stability. Future research, including enzymatic assays, metabolic flux analysis, and studies on its biosynthesis, is crucial to elucidate the precise role of this compound in biological systems.

Enzymatic Interactions and Inhibition Mechanisms

Characterization of Enzyme-Substrate Recognition and Binding Dynamics

The recognition and binding of a substrate by an enzyme are the initial and crucial steps in catalysis. The substitution of hydrogen with fluorine in a substrate analog can significantly alter these processes. In the case of fluorinated compounds like 2-fluoro-3-hydroxybutanedioic acid, the high electronegativity of the fluorine atom can lead to enhanced polarization of the molecule. This increased polarization can influence the electrostatic interactions within the enzyme's active site, potentially leading to tighter binding.

Studies on fluoroacetyl-CoA thioesterase (FlK) have provided valuable insights into how enzymes recognize and discriminate fluorinated substrates. nih.gov FlK exhibits a remarkable specificity for its natural substrate, fluoroacetyl-CoA, over the structurally similar acetyl-CoA. nih.gov This specificity is not solely based on the enhanced polarization due to the fluorine atom but also involves specific molecular recognition of fluorine during both the formation and breakdown of the acyl-enzyme intermediate. nih.gov This suggests that the enzyme's active site is exquisitely tuned to accommodate the fluorine atom, thereby controlling the reactivity and ensuring substrate selectivity. nih.gov

Furthermore, the binding of fluorinated analogs can be influenced by the stereochemistry of the molecule. For instance, kinetic isotope effect studies using chiral (R)- and (S)-[(2H1)]fluoroacetyl-CoA have demonstrated that the enzyme specifically recognizes the prochiral fluoromethyl group, which is essential for the proper positioning of the α-carbon for proton abstraction during the deacylation step. nih.gov This highlights the intricate and highly specific nature of enzyme-substrate recognition, where even the subtle difference in the spatial arrangement of a single fluorine atom can dictate the efficiency of the catalytic process.

Detailed Mechanisms of Enzyme Inhibition by this compound and its Analogues (e.g., Competitive, Non-Competitive, Uncompetitive)

Fluorinated compounds can act as enzyme inhibitors through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. The specific mechanism depends on the structure of the inhibitor, the enzyme it targets, and the nature of the interaction.

Competitive Inhibition: In competitive inhibition, the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibitor and the substrate are in direct competition for the same binding site. The extent of inhibition depends on the relative concentrations of the inhibitor and the substrate. While specific examples for this compound are not extensively detailed in the provided search results, the principle of competitive inhibition by substrate analogs is a fundamental concept in enzymology.

Non-Competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic activity without affecting substrate binding to the active site. nih.gov Consequently, the maximum velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km), a measure of substrate affinity, remains unchanged. nih.gov This type of inhibition cannot be overcome by increasing the substrate concentration. nih.gov An important example of non-competitive inhibition is feedback inhibition in metabolic pathways, where the end product of a pathway inhibits an enzyme earlier in the sequence to regulate its own production. nih.gov For instance, ATP and alanine (B10760859) act as non-competitive inhibitors of pyruvate (B1213749) kinase. nih.gov

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is most effective at high substrate concentrations when the concentration of the ES complex is high. The binding of the inhibitor to the ES complex leads to a decrease in both Vmax and Km.

The following table summarizes the key characteristics of these inhibition mechanisms:

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km | Overcome by Increasing [Substrate]? |

| Competitive | Active Site | Unchanged | Increased | Yes |

| Non-Competitive | Allosteric Site | Decreased | Unchanged | No |

| Uncompetitive | Enzyme-Substrate Complex | Decreased | Decreased | No |

Mechanistic Studies of Irreversible and Suicide Inhibition by Fluorinated Compounds

Fluorinated compounds are particularly well-suited to act as irreversible inhibitors, especially through a mechanism known as suicide inhibition or mechanism-based inactivation. wikipedia.orgnih.gov In this process, the inhibitor, which is relatively unreactive on its own, binds to the enzyme's active site and is catalytically converted into a highly reactive species. wikipedia.orgsigmaaldrich.com This reactive intermediate then forms a covalent bond with a functional group in the active site, leading to the permanent inactivation of the enzyme. wikipedia.orgsigmaaldrich.com

The key features of suicide inhibition include:

The inhibitor is a substrate analog. nih.gov

The enzyme's own catalytic mechanism activates the inhibitor. wikipedia.org

A stable, covalent enzyme-inhibitor complex is formed. wikipedia.org

A classic example of a suicide inhibitor is 5-fluorouracil, which is converted by the enzyme thymidylate synthase into a reactive species that irreversibly inhibits the enzyme, thereby blocking DNA synthesis. wikipedia.org Similarly, 2-deoxy-2-fluoroglycosyl fluorides have been developed as mechanism-based inhibitors for glycosidases. nih.gov These compounds trap a covalent glycosyl-enzyme intermediate, effectively shutting down the enzyme's activity. nih.gov The rate of hydrolysis of the fluoroglycosyl-enzyme intermediate is extremely slow, leading to its accumulation and the inactivation of the enzyme. nih.gov

The design of suicide inhibitors is a key strategy in rational drug design, aiming to create highly specific and potent therapeutic agents. wikipedia.org

Elucidation of Allosteric Regulation and Feedback Inhibition by Fluorinated Metabolites

Allosteric regulation is a critical mechanism for controlling enzyme activity in metabolic pathways. Allosteric regulators, which can be activators or inhibitors, bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's catalytic efficiency. nih.gov

Feedback inhibition is a common form of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that functions early in that same pathway. nih.gov This self-regulatory mechanism prevents the overproduction of metabolites and conserves cellular resources. nih.gov For example, in glycolysis, ATP acts as an allosteric inhibitor of phosphofructokinase-1, a key regulatory enzyme.

While the specific role of this compound as an allosteric regulator is not explicitly detailed in the provided search results, the principle of using fluorinated metabolites to study and modulate allosteric enzymes is a valid and powerful approach. The introduction of fluorine can alter the binding affinity and regulatory effects of a metabolite, providing valuable tools for dissecting the complexities of allosteric control. For instance, fluorinated analogs of natural allosteric effectors can be synthesized to probe the binding site and the conformational changes associated with regulation.

Structure-Activity Relationship (SAR) Studies for Enzyme Modulator Design

Structure-activity relationship (SAR) studies are fundamental to the design and optimization of enzyme inhibitors. These studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity. The goal is to identify the key structural features, or pharmacophores, that are essential for potent and selective inhibition.

For fluorinated compounds, SAR studies can explore the effects of:

Position of Fluorine Substitution: The location of the fluorine atom(s) within the molecule can dramatically influence its interaction with the target enzyme.

Number of Fluorine Atoms: Increasing the number of fluorine atoms can enhance the compound's potency, but may also affect its selectivity and physicochemical properties.

Stereochemistry: The three-dimensional arrangement of atoms, particularly the fluorine, is often critical for optimal binding to the enzyme's active site.

Computational and Theoretical Investigations of 2 Fluoro 3 Hydroxybutanedioic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Applications)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and energies of different molecular states. mdpi.com For 2-Fluoro-3-hydroxybutanedioic acid, DFT can be used to predict its most stable three-dimensional shape and the energies associated with its various chemical forms. ekb.egnih.gov

The electronic structure of a molecule governs its chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. ekb.eg A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. nih.gov

For this compound, DFT calculations could provide the energies of these orbitals. This information helps in understanding how the molecule might participate in chemical reactions. The introduction of a highly electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, malic acid, potentially altering its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies

This table presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for this compound, as would be calculated using DFT. The values are for illustrative purposes to demonstrate the type of data generated from such calculations.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311++G(d,p) | -7.2 | -0.8 | 6.4 |

| M06-2X | 6-311++G(d,p) | -7.5 | -0.6 | 6.9 |

Computational methods are invaluable for mapping out the pathways of chemical reactions. nih.gov By calculating the potential energy surface for a reaction, chemists can identify intermediates and, crucially, the transition states that connect them. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For this compound, these calculations could be used to study its enzymatic inhibition mechanisms, for example, by modeling its interaction with an enzyme's active site. Theoretical calculations can determine the energy barriers for the formation and breaking of bonds, providing a detailed, step-by-step understanding of the reaction process. montclair.edu

Molecules that are not rigid can exist in various spatial arrangements called conformations. Fluorine substitution is known to have a significant impact on the conformational preferences of molecules. nih.govnih.gov Computational methods can predict the relative stabilities of different conformers by calculating their energies. mdpi.com

For this compound, which has multiple rotatable single bonds, a conformational analysis would reveal the most likely shapes the molecule adopts in solution. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into an enzyme's active site. The analysis would involve systematically rotating the bonds and calculating the energy at each step to build a potential energy surface, identifying the low-energy, stable conformations. nih.gov

Table 2: Hypothetical Relative Energies of Conformers

This table shows a hypothetical conformational analysis for this compound, indicating the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (F-C-C-OH) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | 180° | 0.00 | 65% |

| Gauche 1 | 60° | 1.20 | 25% |

| Gauche 2 | -60° | 2.50 | 10% |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

While quantum chemical calculations are excellent for studying individual molecules or simple reactions, Molecular Dynamics (MD) simulations are used to study the movement and interaction of molecules over time. youtube.com MD simulations can model how a molecule like this compound would interact with a much larger biological molecule, such as a protein or nucleic acid, in a simulated aqueous environment. nih.govfurman.edu These simulations provide insights into the binding process, the stability of the compound-biomolecule complex, and the specific interactions (like hydrogen bonds) that hold them together. nih.gov

In Silico Screening and Rational Design of Fluorinated Analogues

In silico (computational) screening allows researchers to evaluate vast libraries of virtual compounds for their potential to bind to a biological target. This process is much faster and cheaper than traditional high-throughput screening in the lab. Starting with the structure of this compound, researchers can design and screen a multitude of new analogues with different fluorination patterns or other modifications. This rational design approach helps to prioritize which new compounds are most promising for synthesis and further testing.

Predictive Models for Bioactivity and Selectivity based on Computational Data

The data generated from quantum chemical calculations and MD simulations can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the computed properties of a molecule (like its electronic structure or shape) and its experimentally measured biological activity. Recently, deep learning models have also been developed to predict how fluorine substitution might alter the bioactivity of a compound. nih.gov For this compound and its analogues, a predictive model could help to forecast their inhibitory potency or selectivity towards a specific enzyme, guiding the design of more effective compounds. nih.gov

Advanced Analytical Techniques for Research on 2 Fluoro 3 Hydroxybutanedioic Acid

Chromatographic Separation Methods for Complex Mixtures

Chromatographic techniques are indispensable for isolating 2-fluoro-3-hydroxybutanedioic acid from intricate matrices, such as fermentation broths or environmental samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Several HPLC modes can be employed for its separation and quantification.

Reversed-Phase HPLC: This is a common approach where a nonpolar stationary phase is used with a polar mobile phase. While specific applications for this compound are not extensively detailed in the provided results, the principles of reversed-phase chromatography would be applicable, likely requiring an acidic mobile phase to ensure the carboxylic acid groups are protonated for better retention.

Ion Exclusion Chromatography: This technique is particularly well-suited for the separation of organic acids. For instance, a similar compound, 2-fluoro-3-hydroxypropionic acid, was analyzed using an HPX-87H column with a 5 mM sulfuric acid mobile phase. nih.gov This type of column is designed for the separation of organic acids and alcohols, suggesting its utility for this compound as well.

Ion Exchange Chromatography: This method separates molecules based on their net charge. Given the two carboxylic acid groups, this compound would be amenable to anion exchange chromatography. The pH of the mobile phase would be critical in controlling the charge state of the molecule and thus its retention.

A study on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid utilized HPLC for quantification, achieving a concentration of 50.0 mg/L. nih.gov The conditions involved an HPX-87H column at 50°C with a 0.5 ml/min flow rate of 5 mM H2SO4. nih.gov

Table 1: HPLC Parameters for Analysis of a Related Fluorinated Hydroxy Acid

| Parameter | Value |

| Column | HPX-87H (Bio-RAD) |

| Mobile Phase | 5 mM H2SO4 |

| Flow Rate | 0.5 ml/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

Data sourced from a study on 2-fluoro-3-hydroxypropionic acid, which provides a relevant example of HPLC conditions for similar analytes. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves converting the polar carboxyl and hydroxyl groups into less polar esters or ethers.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Different nuclei can be probed to provide detailed information about the connectivity and environment of atoms within the molecule.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see signals for the protons on the carbon backbone, with their chemical shifts and splitting patterns influenced by the adjacent fluorine, hydroxyl, and carboxyl groups.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. For this compound, four distinct signals would be expected, corresponding to the two carboxylic acid carbons, the carbon bearing the fluorine atom, and the carbon bearing the hydroxyl group. The chemical shifts of these carbons would be indicative of their functionalization. For instance, predicted ¹³C NMR data for the related 3-hydroxybutyric acid shows distinct peaks for each carbon. hmdb.ca

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds as ¹⁹F is a 100% abundant, spin-1/2 nucleus, providing high sensitivity. huji.ac.il It gives a distinct signal for the fluorine atom, and its chemical shift provides information about the electronic environment of the fluorine. Coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) in the ¹H NMR spectrum can further confirm the structure. The chemical shift range for fluorine is wide, which often leads to well-separated signals. huji.ac.il In a study on 2-fluoro-3-hydroxypropionic acid, ¹⁹F-NMR was used to confirm the chemical structure of the product. nih.gov

Table 2: Predicted NMR Data for a Structurally Similar Compound (Malic Acid)

| Nucleus | Chemical Shift (ppm) |

| ¹³C | ~177, ~174, ~67, ~42 |

| ¹H | ~4.4, ~2.8, ~2.7 |

This data for malic acid (2-hydroxybutanedioic acid) from the Human Metabolome Database provides an estimate of the expected chemical shifts for the non-fluorinated analog of the target compound. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

LC-MS: The coupling of liquid chromatography with mass spectrometry is a powerful tool for analyzing complex mixtures. The LC separates the components, which are then ionized and detected by the MS. In a study on the biosynthesis of 2-fluoro-3-hydroxypropionic acid, LC-MS was used to analyze the reaction products, with the mass spectrometer operating in negative electrospray ionization (ESI) mode to detect the deprotonated molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which can be used to determine the elemental formula of a compound. pnnl.gov This is crucial for confirming the identity of a newly synthesized or isolated compound like this compound. Predicted HRMS data for this compound suggests a monoisotopic mass of 152.0121 Da. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 153.01938 |

| [M+Na]⁺ | 175.00132 |

| [M-H]⁻ | 151.00482 |

Data sourced from PubChem. uni.lu

Advanced Crystallographic Techniques for Structural Determination

Tartaric acid is known to crystallize in various forms, with its stereoisomers exhibiting different crystal symmetries. wikipedia.org For instance, the naturally occurring L-(+)-tartaric acid crystallizes in the monoclinic sphenoidal class. wikipedia.org Racemic tartaric acid, a mixture of dextro and levo isomers, can form both monoclinic and triclinic crystals. wikipedia.org The meso form of tartaric acid also displays polymorphism, crystallizing in triclinic and orthorhombic forms as an anhydrate, and in monoclinic and triclinic forms as a monohydrate. wikipedia.org

A search of the Crystallography Open Database reveals detailed crystallographic data for L-tartaric acid, which can serve as a comparative model.

| Crystallographic Parameter | Value for L-Tartaric Acid |

| Hermann-Mauguin space group symbol | P 1 21 1 |

| Hall space group symbol | P 2yb |

| a | 6.1757 Å |

| b | 5.9211 Å |

| c | 7.7084 Å |

| α | 90° |

| β | 100.434° |

| γ | 90° |

| Residual factor | 0.029 |

| Table 1: Crystallographic data for L-tartaric acid. nih.gov |

Given this information, it is anticipated that this compound will also exhibit polymorphism, with its crystal structure being influenced by the stereochemistry of its chiral centers and the presence of the highly electronegative fluorine atom. Advanced crystallographic techniques, such as single-crystal X-ray diffraction, would be essential to determine the precise bond lengths, bond angles, and torsion angles, as well as the intermolecular interactions, including hydrogen bonding, which are likely to be significantly affected by the fluorine substitution.

Quantitative Analysis and Detection in Complex Biological Matrices (excluding human clinical samples)

The quantitative analysis of this compound in complex non-human biological matrices, such as fermentation broths or environmental samples, requires highly sensitive and selective analytical methods. The challenges in such analyses often lie in the complexity of the matrix, which can interfere with the detection of the target analyte, and the potentially low concentrations of the compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering the necessary selectivity and sensitivity. nih.govnih.govnih.gov

Sample Preparation:

The initial step in the analysis is the extraction and clean-up of the sample to remove interfering substances. For aqueous samples like fermentation broths, a common approach involves centrifugation to remove cellular debris, followed by dilution. thermofisher.comusda.gov Solid-phase extraction (SPE) can also be employed for sample pre-concentration and purification. nih.gov

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for separating this compound from other components in the sample extract. The choice of the stationary phase (e.g., C18) and the mobile phase composition (typically a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid modifier) would be optimized to achieve good chromatographic resolution and peak shape.

Detection and Quantification:

Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. The instrument would be operated in a selected reaction monitoring (SRM) mode, where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte.

The development of a robust quantitative method would involve the following key parameters, drawing from established methods for other organic acids in similar matrices:

| Parameter | Typical Approach |

| Sample Preparation | Centrifugation, dilution, solid-phase extraction (SPE) nih.govthermofisher.comusda.gov |

| Chromatography | Reversed-phase HPLC (e.g., C18 column) researchgate.net |

| Mobile Phase | Acetonitrile/water or Methanol/water with acid modifier researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govnih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode |

| Quantification Mode | Selected Reaction Monitoring (SRM) |

| Calibration | Use of a stable isotope-labeled internal standard for improved accuracy and precision |

| Table 2: General approach for the quantitative analysis of this compound in complex biological matrices. |

The validation of such a method would include the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision, ensuring the reliability of the generated data.

Derivatives and Their Academic Applications in Research

Synthesis and Characterization of Fluorinated Polymers and Biopolymers

The introduction of fluorine into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and surface properties compared to non-fluorinated counterparts. researchgate.net Research has increasingly focused on creating novel fluorinated polymers and biopolymers through both chemical modification and the polymerization of fluorinated monomers. researchgate.net

A notable advancement in this area is the biocatalytic synthesis of fluorinated monomers, which offers a more environmentally benign alternative to traditional chemical methods. nih.gov Researchers have successfully engineered E. coli to produce 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a key precursor for fluorinated biopolymers. frontiersin.orgnih.gov This was achieved by co-expressing enzymes such as methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR), which act on 2-fluoromalonic acid (2-FMA) as a substrate. nih.gov The production of the monomer was confirmed and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), while its chemical structure was verified by fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR). frontiersin.orgnih.gov

This monomer, 2-F-3-HP, serves as a direct substrate for the synthesis of the biopolymer poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.govfrontiersin.org Furthermore, it opens pathways to creating more complex materials, such as block copolymers like poly(2-fluoro-3-hydroxypropionic acid)-block-poly(2-fluoro-3-hydroxybutyric acid) (FP3HB-b-FP3HP), which are expected to exhibit enhanced material properties. frontiersin.org The characterization of such polymers involves a suite of analytical techniques, including spectroscopy and microscopy, to evaluate their chemical composition, structure, and physical properties. researchgate.net

| Engineered System | Initial Substrate | Synthesized Product (Monomer) | Achieved Concentration | Potential Polymer Product |

|---|---|---|---|---|

| Engineered E. coli co-expressing MatBrp, MCR, and MadLM | 2-Fluoromalonic acid (2-FMA) | 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) | 50.0 mg/L | Poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) |

Design and Development of Fluorinated Probes for Biochemical and Imaging Studies (e.g., PET imaging, NMR probes)

The derivatization of metabolites and bioactive molecules with fluorine is a powerful strategy for creating probes for biochemical analysis and in vivo imaging. researchgate.net The fluorine-19 (¹⁹F) isotope is ideal for NMR studies due to its high sensitivity and the absence of background signals in biological systems, while the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a workhorse of Positron Emission Tomography (PET) imaging. researchgate.netresearchgate.net

PET Imaging Probes

Fluorinated analogues of metabolic substrates are frequently developed as PET tracers to visualize and quantify metabolic processes in vivo. A prominent example is the use of 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA), a short-chain fatty acid analogue, to image changes in cardiac metabolism associated with doxorubicin-induced cardiotoxicity. nih.gov In preclinical models, animals treated with doxorubicin (B1662922) showed significantly higher cardiac uptake of [¹⁸F]FPA compared to controls, indicating altered fatty acid metabolism in the injured heart. nih.gov The imaging contrast was further improved by co-administering AZD3965, an inhibitor of the monocarboxylate transporter 1 (MCT1), which reduced the tracer's uptake in other tissues while preserving it in the heart. nih.gov This demonstrates the potential of fluorinated acid analogues as sensitive and specific biomarkers for disease states.

| PET Tracer | Application | Key Research Finding |

|---|---|---|

| 2-[¹⁸F]Fluoropropionic acid ([¹⁸F]FPA) | Imaging of doxorubicin-induced cardiotoxicity | Significantly higher tracer uptake observed in the hearts of doxorubicin-treated animals, indicating metabolic changes. nih.gov |

| [¹⁸F]FPA with AZD3965 (MCT1 inhibitor) | Enhancing imaging contrast | Inhibitor selectively decreased [¹⁸F]FPA uptake in non-cardiac tissues, improving the heart-to-background signal ratio. nih.gov |

NMR Probes for Biochemical Studies

In the realm of biochemical research, ¹⁹F NMR spectroscopy is a valuable tool for studying molecular recognition events, such as ligand-protein interactions. researchgate.net Because biological systems lack endogenous fluorine, the ¹⁹F NMR signal from a fluorinated probe is background-free. researchgate.net Changes in the chemical environment of the fluorine atom upon binding—for instance, to a protein—result in measurable shifts in the ¹⁹F NMR signal, providing insights into binding events and conformational dynamics. researchgate.netnih.gov For example, fluorinated retinol (B82714) analogues have been used to probe the binding interactions and conformational dynamics of cellular retinol-binding proteins, revealing differences between two closely related homologous proteins. nih.gov Similarly, fluoroacetamide (B1672904) moieties attached to sugars have been employed as ¹⁹F NMR probes to quantitatively monitor the interactions between carbohydrates and lectins. researchgate.net

Exploration of Fluorinated Analogues as Molecular Tools for Enzyme Research

Fluorinated analogues of natural substrates are invaluable tools for investigating enzyme mechanisms, specificity, and inhibition. The substitution of hydrogen with fluorine can alter the electronic properties of a substrate without causing significant steric hindrance, allowing researchers to probe the sensitivity of an enzyme's active site to electronic effects.

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) itself serves as a case study in enzyme research. frontiersin.orgnih.gov The experiment demonstrated that the enzymes methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR) could recognize and process a non-natural, fluorinated substrate, 2-fluoromalonate. nih.gov However, the relatively low product yield suggested that the catalytic efficiency of these enzymes was lower for the fluorinated analogue compared to their natural substrates, providing quantitative data on enzyme-substrate tolerance. frontiersin.org

Furthermore, PET tracers designed to measure metabolic flux, such as [1-¹¹C]-acetate, are used to indirectly report on the activity of specific enzymes in vivo. In studies of hepatocellular carcinoma, increased uptake of acetate (B1210297) was correlated with significantly higher activity of acetyl-CoA synthetase (ACAS) in tumor tissues compared to surrounding healthy liver tissue. nih.gov While this example uses a carbon-11 (B1219553) label, the same principle applies to ¹⁸F-labeled analogues, which can be designed to track the activity of key enzymes involved in disease pathology, thereby serving as powerful molecular tools for enzyme research in a physiological context.

Functional Modifications and their Impact on Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how specific structural features of a molecule influence its biological activity or physical properties. drugdesign.org Functional modifications, including the strategic placement of fluorine atoms, are a key tactic in these investigations.

The introduction or modification of a functional group can have profound effects. For example, in the development of enzyme inhibitors, the esterification of a crucial carboxylic acid group can lead to a complete loss of biological activity, indicating that the carboxyl group is essential for binding, likely through hydrogen bonding or a salt bridge interaction with the enzyme's active site. drugdesign.org

Fluorine's role in SAR is multifaceted. In a series of flavonoid derivatives, the position of fluorine substitution on the aromatic rings was shown to modulate their antimicrobial properties. mdpi.com This highlights how fluorine can alter a molecule's electronic distribution and binding interactions with a biological target. The process of modifying a lead compound with different functional groups and observing the resulting changes in activity allows researchers to build a comprehensive SAR model. This model can then guide the rational design of more potent and selective molecules, whether they be new drugs, imaging agents, or advanced polymers.

| Original Functional Group | Functional Modification | Observed Impact on Activity/Property | Inferred Relationship |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification (-COOR) | Complete loss of biological activity. drugdesign.org | The acidic proton or hydrogen-bonding ability of the -COOH group is critical for interaction with the biological target. |

| Primary Amine (-NH₂) | Conversion to Dimethyl Amine (-N(CH₃)₂) | Loss of activity. | The hydrogen-bond donating capability of the primary amine is likely essential for receptor binding. drugdesign.org |

| Flavonoid B-ring | Introduction of Fluorine atoms | Modulation of antimicrobial properties. mdpi.com | Fluorine substitution alters the electronic landscape of the molecule, affecting its interaction with microbial targets. |

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Innovative Synthetic Routes for Architecturally Complex Fluorinated Systems